2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-
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Overview
Description
2-chloro-4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C12H6Cl3NO2 and a molecular weight of 302.541 g/mol. It is known for its applications in various scientific fields, including chemistry and biology.
Preparation Methods
The synthesis of 2-chloro-4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one typically involves the reaction of 3,5-dichloro-4-hydroxyaniline with 2-chlorobenzoquinone under specific conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-chloro-4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a chemotherapeutic agent due to its ability to induce oxidative stress in cancer cells.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one involves its interaction with cellular components to induce oxidative stress. The compound can deplete intracellular glutathione levels, leading to an increase in reactive oxygen species (ROS) and subsequent cell death . This mechanism is particularly relevant in its potential use as a chemotherapeutic agent.
Comparison with Similar Compounds
Similar compounds to 2-chloro-4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one include:
2,6-Dichlorophenolindophenol (DCPIP): Used as a redox dye and in photosynthesis studies.
3,5-Dichloro-4-hydroxybenzaldehyde: Utilized in organic synthesis and as an intermediate in the production of other chemicals.
The uniqueness of 2-chloro-4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one lies in its specific chemical structure, which imparts distinct reactivity and applications in various scientific fields.
Properties
CAS No. |
2582-42-5 |
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Molecular Formula |
C12H6Cl3NO2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-chloro-4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H6Cl3NO2/c13-8-3-6(1-2-11(8)17)16-7-4-9(14)12(18)10(15)5-7/h1-5,18H |
InChI Key |
IGNZCIXAFITVRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=CC1=NC2=CC(=C(C(=C2)Cl)O)Cl)Cl |
Origin of Product |
United States |
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